3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one is a complex organic compound that features a benzodioxole ring, an oxazolidine ring, and a dimethylsulfamoylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxazolidine Ring Formation: This step might involve the reaction of an amino alcohol with an isocyanate or a carbonyl compound.
Introduction of the Dimethylsulfamoylamino Group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the oxazolidine ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, it might be investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring could be involved in π-π interactions, while the oxazolidine ring might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-oxo-1,3-oxazolidine: Lacks the dimethylsulfamoylamino group.
5-[(Dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine: Lacks the benzodioxole ring.
Uniqueness
The presence of both the benzodioxole ring and the dimethylsulfamoylamino group in 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one makes it unique compared to its analogs. This combination of functional groups could result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-15(2)23(18,19)14-6-10-7-16(13(17)22-10)9-3-4-11-12(5-9)21-8-20-11/h3-5,10,14H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGZJTPBNKBSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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